(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that features a triazole ring substituted with a fluorobenzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of 3-fluorobenzyl azide: This can be achieved by reacting 3-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The 3-fluorobenzyl azide is then reacted with propargylamine in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding triazole ketones or aldehydes.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as potential inhibitors of enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Materials Science: It is utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-fluorobenzyl)pyrrolidin-3-yl)methanamine
- (1-(3-fluorobenzyl)piperazine)
- 4-fluorobenzylamine
Uniqueness
(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The combination of the triazole ring with the fluorobenzyl group enhances its stability and binding affinity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGRFTWCUENQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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